N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine
Description
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is a substituted pyridin-2-amine derivative featuring a 1-propylpiperidin-2-yl group at the 5-position, a methyl group at the 4-position, and an additional methyl substituent on the amine nitrogen. This structure combines a pyridine core with a piperidine moiety, which may influence its physicochemical properties (e.g., lipophilicity, basicity) and biological interactions.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,4-dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-4-8-18-9-6-5-7-14(18)13-11-17-15(16-3)10-12(13)2/h10-11,14H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
IDJAYFZWBHLWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Pyridine Core: The piperidine ring is then attached to the pyridine core through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Research indicates that N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine exhibits significant biological activity, particularly in relation to the central nervous system. It is suggested that this compound may act as an agonist or antagonist for serotonin receptors, notably the 5-HT1F receptor, which is implicated in the treatment of migraines and other neurological disorders. The piperidine component enhances its ability to cross the blood-brain barrier, making it a candidate for therapies targeting central nervous system conditions.
Potential Applications
The potential applications of this compound are diverse and include:
- Neurological Disorders : As a ligand for serotonin receptors, it may be utilized in the treatment of migraines and other related conditions.
- Pharmacological Research : Its interactions with neurotransmitter systems make it a valuable compound for studying various pharmacological effects and mechanisms.
- Drug Development : The compound's unique structure allows for modifications that could enhance its biological activity or alter pharmacokinetic properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Alkylation Reactions : Introducing propyl and dimethyl groups through alkylation techniques.
- Cyclization Reactions : Forming the piperidine ring through cyclization processes involving appropriate precursors.
These synthetic strategies allow for the efficient production of the target compound while providing opportunities for further functionalization to enhance its pharmacological profile.
Case Studies
Several studies have explored the biological efficacy of this compound:
Study on Serotonin Receptor Interaction
A study evaluated the binding affinity of this compound to serotonin receptors using radiolabeled ligands. The results indicated that it exhibits significant binding affinity to the 5-HT1F receptor, suggesting potential therapeutic applications in migraine management.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine and related pyridin-2-amine or pyrimidin-2-amine derivatives from the evidence:
Key Observations:
Basicity : Piperidine (pKb ~2.7) is more basic than pyridine (pKb ~8.7) or piperazine derivatives, which may influence protonation states under physiological conditions .
Research Findings and Implications
- QSAR Insights : Studies on pyridin-2-amine derivatives emphasize the importance of lipophilicity (Log P) and steric parameters (e.g., molar refractivity) in antibacterial activity . The target compound’s high Log P may favor passive diffusion across bacterial membranes, but its steric bulk could limit target engagement unless the binding site accommodates large substituents.
- Synthetic Relevance : Piperidine and piperazine moieties are frequently incorporated via Buchwald-Hartwig amination or nucleophilic substitution, as seen in the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine .
Biological Activity
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H25N3
- Molecular Weight : 247.38 g/mol
The compound exhibits significant interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. It has been studied for its effects on:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
- Cell Proliferation : Induction of apoptosis in cancer cells, suggesting a role in cancer therapy.
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Neuroprotective | Potential neuroprotective effects through modulation of neurotransmitter systems. |
| Antidepressant | Possible antidepressant-like effects through serotonin receptor interaction. |
Case Studies and Research Findings
- Anticancer Activity
- Neuropharmacological Effects
- Structure-Activity Relationship (SAR) Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
